molecular formula C7H13N3S B13108963 2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine

2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine

Cat. No.: B13108963
M. Wt: 171.27 g/mol
InChI Key: MYGKEPSXJMFCSW-UHFFFAOYSA-N
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Description

2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position of the imidazole ring and a thioether linkage connecting the imidazole ring to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles, often in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted ethanamine derivatives

Mechanism of Action

The mechanism of action of 2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

    Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.

Uniqueness

2-(((5-Methyl-2H-imidazol-4-yl)methyl)thio)ethanamine is unique due to its specific structural features, such as the thioether linkage and the methyl group at the 5-position of the imidazole ring. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

2-[(5-methyl-2H-imidazol-4-yl)methylsulfanyl]ethanamine

InChI

InChI=1S/C7H13N3S/c1-6-7(10-5-9-6)4-11-3-2-8/h2-5,8H2,1H3

InChI Key

MYGKEPSXJMFCSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NCN=C1CSCCN

Origin of Product

United States

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